N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-18-16-6-2-5-14(16)15(17-18)11-19(10-12-4-3-9-22-12)23(20,21)13-7-8-13/h3-4,9,13H,2,5-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVGYBOLZJNNDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCC2)C(=N1)CN(CC3=CC=CO3)S(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopropanesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:
- Furan ring : A five-membered aromatic ring that often exhibits various biological properties.
- Cyclopropanesulfonamide : Known for its ability to interact with biological targets, particularly in medicinal chemistry.
- Tetrahydrocyclopenta[c]pyrazole : A bicyclic structure that may contribute to the compound's pharmacological properties.
The molecular formula for this compound is , indicating a complex arrangement conducive to diverse interactions within biological systems.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds containing furan moieties. For instance, derivatives of furan have been investigated as inhibitors of SARS-CoV-2 main protease (Mpro), which is a critical target in the treatment of COVID-19. Compounds similar to our target have shown promising IC50 values, indicating their effectiveness at low concentrations. For example, one study reported IC50 values as low as 1.55 μM for non-peptidomimetic inhibitors targeting Mpro .
Anticancer Activity
Compounds featuring furan and pyrazole rings have also been evaluated for anticancer properties. In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. For instance, studies on related compounds indicated that they could induce apoptosis and inhibit cell proliferation in human cancer cells .
The proposed mechanism of action for these compounds often involves:
- Enzyme Inhibition : Compounds may act as reversible or irreversible inhibitors of key enzymes involved in viral replication or cancer cell metabolism.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
- Apoptosis Induction : Certain derivatives have been shown to trigger programmed cell death in malignant cells.
Data Table: Biological Activity Summary
| Activity Type | Compound Variant | IC50 (μM) | Reference |
|---|---|---|---|
| Antiviral | F8-B6 | 1.55 | |
| Antiviral | F8-S43 | 10.76 | |
| Anticancer | Various Furan Derivatives | Varies |
Case Study 1: SARS-CoV-2 Inhibition
In a recent study focusing on furan derivatives, compounds were screened for their ability to inhibit SARS-CoV-2 Mpro. The compound F8-B6 was identified as a potent inhibitor with an IC50 value of 1.55 μM and demonstrated low cytotoxicity (CC50 > 100 μM) in Vero cells . This suggests a favorable safety profile alongside antiviral efficacy.
Case Study 2: Cancer Cell Lines
Another investigation assessed the anticancer potential of furan-based compounds against various human cancer cell lines. Results indicated that certain derivatives led to significant reductions in cell viability, with mechanisms involving apoptosis and cell cycle arrest being confirmed through flow cytometry and Western blot analysis .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Structure: The target compound shares the sulfonamide core with Example 3 (EP 2022) but differs from Cyprofuram’s carboxamide and Example 53’s benzenesulfonamide. Sulfonamides generally exhibit stronger hydrogen-bonding capacity than carboxamides, which may enhance target engagement .
Substituents: The furan-2-ylmethyl group in the target compound contrasts with Example 3’s imidazo-pyrrolo-pyrazine and Example 53’s fluorophenyl. Furan’s electron-rich aromatic system may improve solubility compared to fluorinated or fused-ring systems .
Pharmacological and Industrial Relevance
- Pharmaceutical Potential: The sulfonamide core and heterocyclic substituents suggest kinase inhibition or enzyme modulation, akin to patented derivatives in and . The furan group may enhance blood-brain barrier penetration compared to bulkier substituents .
- Pesticide Contrast: Unlike Cyprofuram’s carboxamide structure (linked to fungicidal activity), the target compound’s sulfonamide core and rigid pyrazole group may favor human therapeutic applications .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopropanesulfonamide to achieve high yield and purity?
- Methodology : Key parameters include solvent selection (e.g., dimethyl sulfoxide or ethanol), temperature control (typically 60–80°C), and reaction time (12–24 hours). Adjusting pH during intermediate steps (e.g., coupling reactions) minimizes side products. Multi-step protocols often require purification via column chromatography or recrystallization after each step to isolate intermediates .
- Data Example :
| Step | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | DMSO | 70 | 18 | 65 |
| 2 | Ethanol | 60 | 12 | 72 |
Q. What analytical techniques are essential for characterizing this compound and confirming its structural integrity?
- Methodology : Use ¹H/¹³C NMR to verify substituent connectivity and stereochemistry. High-Performance Liquid Chromatography (HPLC) monitors reaction progress, while Mass Spectrometry (MS) confirms molecular weight. Infrared Spectroscopy (IR) identifies functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹) .
Q. What are the critical intermediates in the synthesis pathway, and how do their properties influence downstream reactions?
- Methodology : Key intermediates include the tetrahydrocyclopenta[c]pyrazole core and furan-methylated precursors. Their stability under acidic/basic conditions dictates reaction sequence design. For example, protecting the pyrazole nitrogen during sulfonamide coupling prevents unwanted side reactions .
Advanced Research Questions
Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?
- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Solvent effects are modeled using polarizable continuum models (PCM). Such studies guide functionalization strategies (e.g., cyclopropane ring opening) .
Q. What is the role of the cyclopropanesulfonamide moiety in modulating biological activity, and how can structure-activity relationship (SAR) studies be designed?
- Methodology : Replace the cyclopropane group with larger rings (e.g., cyclohexane) or modify sulfonamide substituents. Assess changes in bioactivity (e.g., enzyme inhibition) using kinetic assays or surface plasmon resonance (SPR) . Evidence from analogous sulfonamides suggests enhanced target binding via sulfonamide H-bonding .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) during characterization?
- Methodology : Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals. Compare experimental IR/MS data with computational predictions. Contaminants are identified via HPLC-MS and mitigated through repeated recrystallization .
Q. What strategies improve the compound’s stability under physiological conditions (e.g., pH, temperature)?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Introduce electron-withdrawing groups (e.g., fluorine) to the cyclopropane ring to resist hydrolysis. Encapsulation in liposomes enhances solubility and reduces degradation .
Q. How can target proteins or enzymes interacting with this compound be identified?
- Methodology : Use affinity chromatography with immobilized compound analogs to pull down binding partners. Cellular thermal shift assays (CETSA) confirm target engagement by measuring protein thermal stability shifts. Molecular docking screens potential targets (e.g., kinases, GPCRs) using the compound’s DFT-optimized geometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
